N-[(3S)-2-oxopyrrolidin-3-yl]formamide

Chiral Building Block Asymmetric Synthesis Structure-Activity Relationship

Researchers requiring defined (S)-stereochemistry for antiviral protease inhibitor programs often face supply inconsistency with racemic or misconfigured intermediates. N-[(3S)-2-oxopyrrolidin-3-yl]formamide (CAS 146679-04-1) provides an exact, non-racemic γ-lactam scaffold critical for Mpro inhibitor development. • Enables precise SAR studies and asymmetric synthesis with guaranteed (S)-configuration at the 3-position. • Serves as a direct precursor to the Opal warhead that forms a reversible covalent bond with SARS-CoV-2 Mpro Cys145. • High-purity (≥98%) research reagent supplied with full analytical documentation, ensuring batch-to-batch reproducibility for procurement managers.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 146679-04-1
Cat. No. B6203374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-2-oxopyrrolidin-3-yl]formamide
CAS146679-04-1
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1NC=O
InChIInChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1
InChIKeyXZQFGMJAIGQKHP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3S)-2-Oxopyrrolidin-3-yl]formamide: A Chiral γ-Lactam Building Block


N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a chiral, non-racemic chemical compound belonging to the class of γ-lactams (2-pyrrolidinones) [1]. It is a small molecule with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . This specific (S)-enantiomer is available as a high-purity research reagent and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry .

N-[(3S)-2-oxopyrrolidin-3-yl]formamide Substitution Risks


The simple molecular structure of N-[(3S)-2-oxopyrrolidin-3-yl]formamide belies the profound impact of its precise stereochemistry and functional group array on downstream applications. Substituting this compound with a racemic mixture, the (R)-enantiomer, or a structurally similar but functionally distinct pyrrolidinone can lead to failure in asymmetric synthesis, loss of biological activity, or generation of an entirely different pharmacological profile [1]. For instance, in structure-activity relationship (SAR) studies, the (S)-configuration of the 2-oxopyrrolidin-3-yl moiety has been identified as critical for the activity of several antiviral protease inhibitors [2]. This necessitates the procurement of the exact, defined stereoisomer to ensure experimental reproducibility and the validity of research outcomes.

N-[(3S)-2-oxopyrrolidin-3-yl]formamide: Key Differentiation Evidence


Stereochemistry Essential for Activity

N-[(3S)-2-oxopyrrolidin-3-yl]formamide is the pure (S)-enantiomer . In the context of a broader class of γ-lactams, the (S)-stereochemistry at the 3-position of the pyrrolidinone ring is essential for high biological activity. For example, a key study on SARS-CoV-2 main protease inhibitors demonstrates that incorporation of a β-(S-2-oxopyrrolidin-3-yl)-alaninal (Opal) warhead is critical for potent inhibition, with the (S)-isomer providing the correct spatial orientation for covalent bonding with the active site cysteine (C145) [1]. This establishes that the (S)-configuration is a non-negotiable structural feature for this class of activity, a property absent in the (R)-enantiomer or racemate.

Chiral Building Block Asymmetric Synthesis Structure-Activity Relationship

Protected 3-Amino-2-pyrrolidinone Equivalent

The formamide group in N-[(3S)-2-oxopyrrolidin-3-yl]formamide serves as a masked or protected form of a 3-amino-2-pyrrolidinone . This is a key synthetic distinction from the unprotected 3-amino analog, which would be prone to self-condensation and side reactions. The formamide group can be hydrolyzed under controlled conditions to reveal the free amine for further functionalization [1]. This latent functionality is a defined, quantifiable advantage over other non-functionalized 2-pyrrolidinones or those with non-labile substituents, as it provides a versatile handle for generating molecular diversity.

Synthetic Intermediate Amino Lactam Heterocycle Synthesis

Reversal of Scopolamine-Induced Amnesia

A study on a series of 3-acylamino-2-pyrrolidinones, which includes compounds with the formylamino group (i.e., N-[(3S)-2-oxopyrrolidin-3-yl]formamide), evaluated their ability to reverse scopolamine-induced amnesia in a mouse passive avoidance model . While specific data for the target compound was not isolated, the study noted that 'the most active compounds were characterized by the formylamino... groups in the 3-position of the ring' . This provides a class-level insight: the formylamino substitution pattern is a key determinant of activity compared to other acyl or non-acyl 3-substituted pyrrolidinones. The study used a novel 'confrontation index' (CI) to rank compounds, with higher scores representing greater amnesia reversal, and compared them to reference nootropics like Piracetam and Aniracetam .

Cognitive Enhancement Amnesia Reversal Nootropic Agent

N-[(3S)-2-oxopyrrolidin-3-yl]formamide Applications


Enantioselective Synthesis of Chiral Pyrrolidines and Pyrrolidinones

N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a premier choice for the construction of chiral, non-racemic pyrrolidine-containing molecules. Its defined (S)-stereochemistry at the 3-position of the lactam ring makes it an ideal starting material for asymmetric synthesis, where stereochemical purity is paramount . Researchers requiring a specific stereocenter to study structure-activity relationships (SAR) or to develop enantioselective catalysts will find this compound indispensable compared to racemic mixtures or isomers with undefined chirality [REFS-1, 2].

Antiviral Protease Inhibitor Development

This compound serves as a critical precursor for synthesizing inhibitors that target viral main proteases (Mpro), such as that of SARS-CoV-2. Studies have demonstrated that the β-(S-2-oxopyrrolidin-3-yl)-alaninal (Opal) group, derived from this building block, forms a reversible covalent bond with the active site cysteine (C145) of the Mpro enzyme [1]. Procuring the defined (S)-enantiomer is essential for achieving the correct spatial orientation required for this interaction, making it a non-substitutable starting material for this specific and impactful area of antiviral drug discovery [1].

CNS Therapeutics Programs

For research programs investigating cognitive enhancement or neuroprotection, this compound is a valuable scaffold. Its structural features are associated with the nootropic activity observed in the 3-acylamino-2-pyrrolidinone class . The compound's documented class-level effect of reversing chemically- and shock-induced amnesia in animal models provides a data-driven rationale for its use as a core for developing novel agents targeting memory and learning processes .

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